molecular formula C14H13NO2 B14119934 3-(benzylamino)benzoic Acid

3-(benzylamino)benzoic Acid

Cat. No.: B14119934
M. Wt: 227.26 g/mol
InChI Key: RKALJCTZDXYJDQ-UHFFFAOYSA-N
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Description

3-(Benzylamino)benzoic acid is an organic compound with the molecular formula C14H13NO2 It is characterized by a benzylamino group attached to the third position of a benzoic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the compound can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or zinc in hydrochloric acid.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

3-(Benzylamino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(benzylamino)benzoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

    Benzoic Acid: A simpler structure lacking the benzylamino group, widely used as a preservative and in the synthesis of other chemicals.

    Benzylamine: Contains the benzylamino group but lacks the carboxylic acid functionality.

    3-Aminobenzoic Acid: Similar structure but with an amino group instead of a benzylamino group.

Uniqueness: 3-(Benzylamino)benzoic acid is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications and interactions in various fields.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(benzylamino)benzoic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)

InChI Key

RKALJCTZDXYJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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